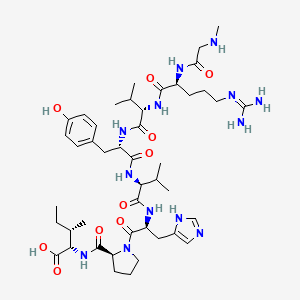

Angiotensin II, sar(1)-val(5)-ile(8)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

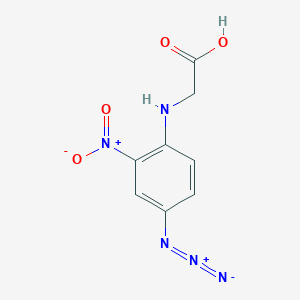

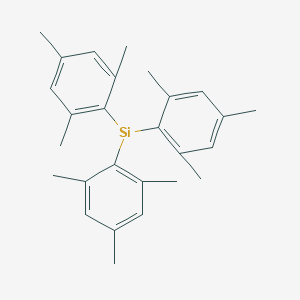

Angiotensin II, sar(1)-val(5)-ile(8)- is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is designed to mimic the natural hormone but with modifications that enhance its stability and efficacy. Angiotensin II is a key component of the renin-angiotensin system, which is involved in the regulation of blood pressure, electrolyte balance, and fluid homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-val(5)-ile(8)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of angiotensin II, sar(1)-val(5)-ile(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: Angiotensin II, sar(1)-val(5)-ile(8)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, enhancing the stability of the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) are used to break disulfide bonds, which can be necessary for certain analytical procedures.

Substitution: Substitution reactions can be performed using reagents like N-methylmorpholine (NMM) to introduce specific functional groups.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and receptor binding affinity. These modifications can improve the therapeutic potential of the compound .

Wissenschaftliche Forschungsanwendungen

Angiotensin II, sar(1)-val(5)-ile(8)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model peptide for studying peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones .

Biology: In biological research, angiotensin II, sar(1)-val(5)-ile(8)- is used to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used to investigate the molecular mechanisms underlying hypertension and cardiovascular diseases .

Medicine: In medicine, this compound is used in the development of new therapeutic agents for treating hypertension, heart failure, and other cardiovascular conditions. It serves as a lead compound for designing more potent and selective angiotensin receptor blockers .

Industry: In the pharmaceutical industry, angiotensin II, sar(1)-val(5)-ile(8)- is used in the production of diagnostic kits and assays for measuring angiotensin levels in biological samples. It is also used in the development of new drug delivery systems .

Wirkmechanismus

Angiotensin II, sar(1)-val(5)-ile(8)- exerts its effects by binding to angiotensin II receptors, specifically the AT1 and AT2 receptors. Upon binding to the AT1 receptor, it activates a G-protein-coupled signaling pathway that leads to vasoconstriction, increased aldosterone secretion, and sodium retention. These actions result in an increase in blood pressure .

The AT2 receptor, on the other hand, mediates vasodilation, anti-inflammatory effects, and tissue repair. The balance between AT1 and AT2 receptor activation determines the overall physiological response to angiotensin II .

Vergleich Mit ähnlichen Verbindungen

Losartan: An ARB used to treat hypertension and diabetic nephropathy.

Valsartan: Another ARB with similar uses as losartan but with different pharmacokinetic properties.

Irbesartan: An ARB known for its efficacy in treating hypertension and protecting kidney function in diabetic patients

These compounds share a common mechanism of action but differ in their pharmacokinetic profiles, receptor selectivity, and clinical applications.

Eigenschaften

CAS-Nummer |

51274-63-6 |

|---|---|

Molekularformel |

C45H71N13O10 |

Molekulargewicht |

954.1 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C45H71N13O10/c1-8-26(6)37(44(67)68)57-40(63)33-12-10-18-58(33)43(66)32(20-28-21-49-23-51-28)54-42(65)36(25(4)5)56-39(62)31(19-27-13-15-29(59)16-14-27)53-41(64)35(24(2)3)55-38(61)30(52-34(60)22-48-7)11-9-17-50-45(46)47/h13-16,21,23-26,30-33,35-37,48,59H,8-12,17-20,22H2,1-7H3,(H,49,51)(H,52,60)(H,53,64)(H,54,65)(H,55,61)(H,56,62)(H,57,63)(H,67,68)(H4,46,47,50)/t26-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

InChI-Schlüssel |

NFWQZSLSBTWRGP-URQAAJBBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

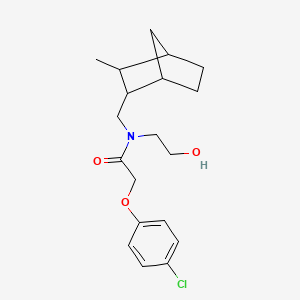

![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)

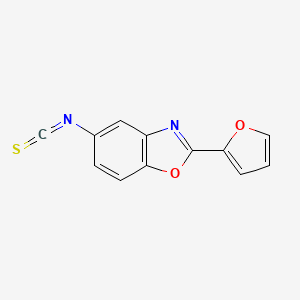

![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)